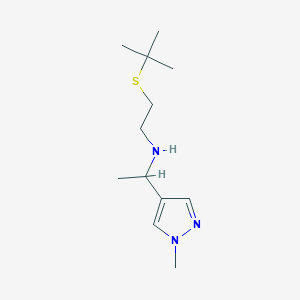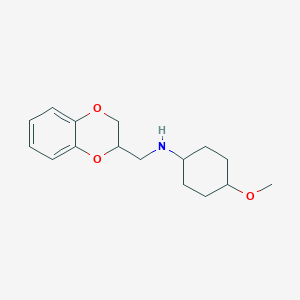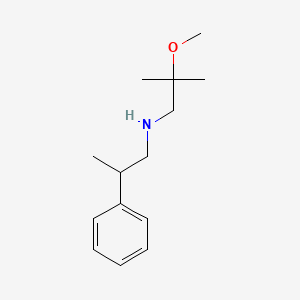
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a bromine atom, a hydroxy group, and a methyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide typically involves multi-step organic reactions. One common method is the bromination of a precursor benzamide compound, followed by the introduction of the hydroxy and methyl groups through selective functionalization reactions. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS), and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding de-brominated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The presence of the bromine and hydroxy groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-bromo-N-(4-hydroxybutan-2-yl)-5-methylbenzamide: Lacks the methyl group on the butan-2-yl chain.
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)benzamide: Lacks the methyl group on the benzene ring.
N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide: Lacks the bromine atom.
Uniqueness
The unique combination of the bromine atom, hydroxy group, and methyl groups in 3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide contributes to its distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
3-bromo-N-(4-hydroxy-3-methylbutan-2-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-4-11(6-12(14)5-8)13(17)15-10(3)9(2)7-16/h4-6,9-10,16H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNJESXURARSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NC(C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)

![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)


![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
